tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an amino acid derivative, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available reagents. One common approach involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by coupling reactions to form the desired amide bonds. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and carboxylate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate is unique due to its combination of a tert-butyl group, an amino acid derivative, and a pyrrolidine ring
Properties
Molecular Formula |
C17H33N3O3 |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H33N3O3/c1-7-19(15(21)14(18)12(2)3)10-13-8-9-20(11-13)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3 |
InChI Key |
FMYJTGUXBQSUGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N |
Origin of Product |
United States |
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